![molecular formula C24H23ClN2O3 B303975 N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303975.png)
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, also known as SR 141716A, is a synthetic cannabinoid receptor antagonist that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively researched for its ability to block the effects of cannabinoids, which has led to a better understanding of the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. By blocking the effects of cannabinoids, N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A can modulate various physiological processes such as pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects
Studies have shown that N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. Additionally, it has been shown to reduce inflammation and pain perception in animal models. Furthermore, N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A in laboratory experiments is its specificity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its lipophilic nature and low solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A. One area of interest is its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models. Additionally, further investigation into its anti-cancer properties and potential use in combination with other drugs is warranted. Finally, its potential use in the treatment of psychiatric disorders such as anxiety and depression should be further explored.
Synthesemethoden
The synthesis of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A involves several steps, starting with the reaction of 2-chloroethylamine hydrochloride with 2-furancarboxaldehyde to form the intermediate compound 2-(2-furyl)ethylamine. This is then reacted with 3,4-dimethylbenzoyl chloride to form the amide derivative, which is subsequently reacted with the vinyl magnesium bromide to yield N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A.
Wissenschaftliche Forschungsanwendungen
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide 141716A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been investigated for its potential use in the treatment of obesity, addiction, and psychiatric disorders such as anxiety and depression.
Eigenschaften
Produktname |
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide |
---|---|
Molekularformel |
C24H23ClN2O3 |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
N-[(Z)-3-[2-(2-chlorophenyl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-16-9-10-19(14-17(16)2)23(28)27-22(15-20-7-5-13-30-20)24(29)26-12-11-18-6-3-4-8-21(18)25/h3-10,13-15H,11-12H2,1-2H3,(H,26,29)(H,27,28)/b22-15- |
InChI-Schlüssel |
WUERLBDIXIQMDV-JCMHNJIXSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC=CC=C3Cl)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.